molecular formula C9H8Cl2O3 B8424368 2-Chloro-4,5-dimethoxybenzoyl chloride

2-Chloro-4,5-dimethoxybenzoyl chloride

Cat. No.: B8424368
M. Wt: 235.06 g/mol
InChI Key: CPGMCTHYAQWZTK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzoyl chloride is a benzoyl chloride derivative characterized by a chlorine atom at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions on the aromatic ring. This compound is an electrophilic reagent widely used in organic synthesis, particularly for introducing the 2-chloro-4,5-dimethoxybenzoyl moiety into target molecules. Its reactivity stems from the acyl chloride group, which readily undergoes nucleophilic substitution or acylation reactions.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-chloro-4,5-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8Cl2O3/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3

InChI Key

CPGMCTHYAQWZTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)Cl)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-4,5-difluoro-benzoyl Chloride (CAS 121872-95-5)

Structural Differences : Replaces methoxy groups at positions 4 and 5 with fluorine atoms.
Reactivity and Applications :

  • The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl chloride group compared to methoxy groups, accelerating nucleophilic substitution reactions .
  • Used in synthesizing fluorinated polymers and dyes, leveraging fluorine’s unique electronic and steric properties .
    Biological Activity : Demonstrates antimicrobial and antifungal properties, with cytotoxic effects on cancer cells, likely due to fluorine’s bioactivity-enhancing characteristics .
Property 2-Chloro-4,5-dimethoxybenzoyl Chloride 2-Chloro-4,5-difluoro-benzoyl Chloride
Substituents Cl (2), OCH₃ (4,5) Cl (2), F (4,5)
Acyl Chloride Reactivity Moderate (electron-donating OCH₃ reduces reactivity) High (electron-withdrawing F increases reactivity)
Key Applications Intermediate for methoxy-containing molecules Fluorinated polymers, antimicrobial agents
Bioactivity Limited data; methoxy may reduce potency Antimicrobial, cytotoxic

4-Chloro-2,5-dimethoxyphenethylamine (2C-C)

Structural Differences : A phenethylamine derivative with chloro (4-position) and methoxy (2,5-positions) groups.
Reactivity and Applications :

  • Functions as a psychoactive designer drug (2C series), unlike the benzoyl chloride, which is non-bioactive in this context .
  • The amine group enables interactions with serotonin receptors, highlighting how functional group positioning (e.g., 4-chloro vs. 2-chloro) dictates biological activity .
Property This compound 4-Chloro-2,5-dimethoxyphenethylamine (2C-C)
Core Structure Benzoyl chloride Phenethylamine
Functional Groups Acyl chloride, Cl, OCH₃ Amine, Cl, OCH₃
Bioactivity Synthetic intermediate Psychoactive (serotonergic effects)

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Structural Differences : A triazine ring with chloro (2-position) and methoxy (4,6-positions) groups.
Reactivity and Applications :

  • The electron-deficient triazine ring enhances the leaving-group ability of the chlorine atom, making it highly reactive in coupling reactions (e.g., peptide synthesis) .
  • Used as a condensing agent for forming amides, esters, and oxazolines, contrasting with benzoyl chloride’s role in acylation .
Property This compound 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Aromatic System Benzene 1,3,5-Triazine
Key Reactivity Acyl substitution Nucleophilic substitution (triazine ring)
Applications Acylation reactions Coupling reagent for peptides

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